4-Iodo-2,3-dihydrofuran

Description

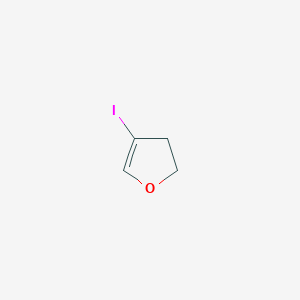

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2,3-dihydrofuran | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IO/c5-4-1-2-6-3-4/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOVXTQSBPKXKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC=C1I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Iodo 2,3 Dihydrofuran

Regioselective Iodocyclization Approaches

Iodocyclization is a powerful method for the formation of heterocyclic compounds, proceeding through the electrophilic activation of an alkyne or alkene by an iodine source, followed by intramolecular attack by a nucleophile. The regioselectivity of this cyclization is a critical aspect of these synthetic strategies.

Electrophilic Cyclization of Alkynes Bearing Competing Nucleophiles

The electrophilic cyclization of alkynes that possess multiple potential nucleophilic sites is a sophisticated method for synthesizing a variety of heterocyclic compounds. nih.gov The outcome of these reactions is determined by several factors, including the intrinsic nucleophilicity of the competing functional groups, the electronic polarization of the alkyne triple bond, and the stability of the cationic intermediate formed upon addition of the electrophile. nih.govresearchgate.net

Research by Larock and colleagues systematically studied the relative reactivity of different functional groups in competitive cyclization reactions using electrophiles like iodine (I₂) or iodine monochloride (ICl). nih.gov These studies have shown that when nucleophilic atoms are in the same row of the periodic table, nucleophilicity governs the reaction's outcome. For instance, nitrogen nucleophiles are generally more reactive than oxygen nucleophiles. nih.govresearchgate.net This principle is demonstrated in the cyclization of a diarylalkyne containing both an NMe₂ group and a methoxy (B1213986) group, which exclusively yields the indole (B1671886) (the product of nitrogen cyclization) in excellent yield. nih.gov

The process is initiated by the coordination of an electrophilic iodine species with the alkyne's π-system, forming an iodonium (B1229267) intermediate. sci-hub.box A tethered nucleophile then attacks this intermediate in an intramolecular fashion. In the context of dihydrofuran synthesis, an oxygen-containing nucleophile, such as a hydroxyl or carbonyl group, attacks the iodonium ion. For example, the reaction of 2-(1-alkynyl)-2-alken-1-ones with nucleophiles, induced by an electrophile like I₂, can produce highly substituted furans under mild conditions. sci-hub.box The regioselectivity of the nucleophilic attack (i.e., which carbon of the original alkyne is attacked) dictates the position of the iodine atom on the resulting heterocyclic ring.

| Starting Material Type | Competing Nucleophiles | Favored Product Type |

| Diarylalkyne | -NMe₂ vs. -OMe | Indole (N-cyclization) |

| Diarylalkyne | t-butyl imine vs. -OMe | Indole derivative (N-cyclization) |

| 2-(1-Alkynyl)-2-alken-1-one | Carbonyl Oxygen | Substituted Furan (B31954) |

This table illustrates the general principles of selectivity in the electrophilic cyclization of alkynes with competing nucleophiles.

Iodocyclization of Alkynediols Followed by In Situ Dehydration

A related and effective strategy involves the iodocyclization of alkynediols. In this approach, an acyclic precursor containing both a hydroxyl group and an alkyne—specifically a 3-alkyne-1,2-diol—undergoes an iodine-mediated cyclization. nih.gov The reaction is typically promoted by an iodine source in the presence of a mild base, such as potassium carbonate (K₂CO₃), in a suitable solvent like dichloromethane. nih.gov

The reaction proceeds via the standard electrophilic iodocyclization mechanism, where the iodine activates the triple bond, followed by intramolecular attack by one of the hydroxyl groups. This initially forms a hydroxyl-substituted dihydrofuran intermediate. This intermediate is then subjected to dehydration conditions, often using an agent like methanesulfonyl chloride in the presence of triethylamine, to eliminate a molecule of water. nih.gov This dehydration step results in the formation of an aromatic iodofuran. While this specific example leads to a fully aromatic furan, the initial iodocyclization step to form the hydroxylated dihydrofuran is the key transformation that demonstrates the principle. By carefully choosing the substrate and reaction conditions, the reaction can be stopped at the dihydrofuran stage.

Base-Mediated Iodocyclization Strategies

The presence and nature of a base can significantly influence the outcome and efficiency of iodocyclization reactions. Bases play several roles, including neutralizing the hydroiodic acid (HI) that is often formed as a byproduct, which can prevent side reactions or decomposition of the product. sci-hub.box More importantly, the choice of base can control the regioselectivity of the cyclization.

Different bases can promote different cyclization pathways. For instance, in the cyclization of unsaturated carbamates, the use of a strong base like sodium hydride (NaH) can favor the formation of N-cyclized products, whereas weaker bases like sodium bicarbonate (NaHCO₃) may lead to O-cyclized derivatives. nih.govsemanticscholar.org This control is attributed to the coordination of the cation (e.g., Na⁺ or Li⁺) in the transition state. nih.gov

In the synthesis of dihydrofurans, bases such as potassium carbonate (K₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly employed. sci-hub.boxresearchgate.net For example, a base-controlled formal [3+2] cycloaddition of 1,3-dicarbonyl compounds to enones mediated by I₂ has been reported to selectively yield highly functionalized dihydrofurans when 4-Dimethylaminopyridine (DMAP) is used as the base in the cyclization step. researchgate.net In contrast, using DBU under similar conditions can lead to the corresponding furan derivative. researchgate.net The base is crucial for facilitating the desired bond-forming events and stabilizing intermediates along the reaction pathway.

| Base | Substrate Type | Product Type |

| K₃PO₄ | Alkynyl Ketone | 5-(1-iodoylidene)-2,5-dihydrofuran |

| NaH | N-ethoxycarbonyl allylcarbamate | N-cyclized product |

| NaHCO₃ | N-ethoxycarbonyl-N'-allylurea | O-cyclized product |

| DMAP | 1,3-dicarbonyl + enone (I₂ mediated) | Functionalized Dihydrofuran |

| DBU | 1,3-dicarbonyl + enone (I₂ mediated) | Functionalized Furan |

This table provides examples of how different bases can control the products of iodocyclization reactions.

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis offers powerful and versatile methods for constructing complex organic molecules. Palladium and copper catalysts, in particular, have been instrumental in developing synthetic routes to dihydrofurans.

Palladium/Copper-Catalyzed Cross-Coupling and Subsequent Iodocyclization

This methodology combines the power of transition metal-catalyzed cross-coupling to assemble a key precursor, which then undergoes the previously described iodocyclization. The Sonogashira reaction, a palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a prominent example of this approach. nih.govmdpi.com This reaction is exceptionally effective for creating the C-C bond that establishes the alkyne backbone required for the subsequent cyclization step. mdpi.com

The synthesis begins by using a Sonogashira coupling to prepare a functionally-substituted alkyne. nih.gov For instance, an appropriately substituted aryl halide can be coupled with a terminal alkyne bearing a tethered nucleophile (like a hydroxyl group). Once this precursor is synthesized, it is subjected to electrophilic iodocyclization conditions (e.g., using I₂ or ICl) to form the 4-iodo-dihydrofuran ring system. nih.gov This two-step sequence allows for significant molecular diversity, as a wide range of aryl halides and alkynes can be used in the initial coupling reaction. mdpi.comnih.gov

Copper-Catalyzed Intramolecular Cyclization of 1,2-Dibromohomoallylic Alcohols (as a related synthesis path)

While not producing an iodo-dihydrofuran directly, the copper(I)-mediated intramolecular cyclization of 1,2-dibromohomoallylic alcohols represents a closely related and mechanistically informative pathway to halogenated dihydrofurans. google.com This method provides access to 4-bromodihydrofurans through a highly regioselective 5-endo cyclization. google.com

This transformation highlights the unique reactivity that can be achieved with copper catalysis. The reaction avoids the more common 4-exo cyclization pathway that would lead to an oxetane (B1205548) ring. google.com The preference for the 5-endo closure to form the five-membered dihydrofuran ring is a key feature of this methodology. This approach is valuable because it creates non-aromatic heterocycles that contain a halogen handle, making them suitable for subsequent functionalization, similar to the utility of 4-iodo-2,3-dihydrofuran. google.com Various copper-catalyzed intramolecular cyclizations have been developed, demonstrating the versatility of copper in promoting the formation of heterocyclic rings. organic-chemistry.orgnih.gov

Molecular Iodine-Catalyzed Cyclization of Alkenyl or Alkynyl Carbonyl Substrates

Molecular iodine is recognized as an accessible, non-toxic, and easy-to-handle reagent for various organic transformations. nih.govresearchgate.net It serves as both an electrophile and an oxidizing agent, promoting the cyclization of substrates containing a tethered heteroatom, such as oxygen, with an alkenyl or alkynyl group. nih.govresearchgate.net This process, known as iodocyclization, is a highly effective method for constructing heterocyclic compounds, including furan and dihydrofuran derivatives. nih.gov

The general mechanism involves the electrophilic activation of the carbon-carbon double or triple bond by iodine. The pi electrons of the unsaturated system polarize the I-I bond, leading to the formation of a cyclic iodonium ion intermediate. The tethered hydroxyl group then acts as an intramolecular nucleophile, attacking the intermediate to close the ring. This attack results in the formation of the dihydrofuran ring with an iodine atom incorporated into the structure.

This strategy has been successfully applied to various substrates. For instance, the iodocyclization of 3-alkyne-1,2-diols using iodine and sodium bicarbonate in acetonitrile (B52724) yields β-iodofurans. researchgate.net Similarly, homopropargylic sulfonamides undergo 5-endo-dig cyclization with iodine to produce 4-iodo-2,3-dihydropyrroles, a close structural analog to the target compound. researchgate.net The ability of iodine to activate the N-O bond in oximes has also been leveraged in a formal [3+2] annulation to create the furano moiety in furocoumarins, highlighting the versatility of iodine in facilitating ring-closing steps. nih.gov

| Substrate Type | Key Reagents | Product Type | Reference |

|---|---|---|---|

| 3-Alkyne-1,2-diols | I₂, NaHCO₃, CH₃CN | β-Iodofurans | researchgate.net |

| Homopropargylic sulfonamides | I₂, K₂CO₃, CH₃CN | 4-Iodo-2,3-dihydropyrroles | researchgate.net |

| o-(1-Alkynyl)benzenesulfonamides | I₂, MeCN | 4-Iodo-2H-benzo[e] nih.govtandfonline.comthiazene-1,1-dioxides | nih.gov |

| Primary α-allenic alcohols (trichloroacetimidate derivatives) | I₂, K₂CO₃, ether | Z-Vinyl iodides | researchgate.net |

| Oxime esters and 4-hydroxycoumarin | I₂ | Furocoumarins | nih.gov |

Alternative Synthetic Pathways to Dihydrofurans with Potential for Iodo-Functionalization

The cycloisomerization of α-allenols (α-allenic alcohols) is a powerful, atom-economical method for synthesizing substituted 2,3-dihydrofurans. This transformation is effectively catalyzed by transition metals, notably iron and gold complexes. acs.orgacs.org

Iron-catalyzed cycloisomerization provides an efficient route using an inexpensive and abundant metal. acs.orgresearchgate.net The reaction proceeds under mild conditions, often at ambient temperature, and is tolerant of various functional groups. acs.orgnih.gov Highly diastereoselective versions of this reaction have been developed, achieving diastereomeric ratios as high as 98:2. acs.orgresearchgate.net The proposed mechanism involves the formation of an iron-carbene intermediate, which then facilitates the intramolecular nucleophilic attack of the hydroxyl group to form the dihydrofuran ring. acs.org

Gold catalysts are also highly effective for the cycloisomerization of α-allenols and related substrates. acs.orgbeilstein-journals.org Gold(I) and Gold(III) complexes act as soft Lewis acids that activate the allene (B1206475) moiety towards nucleophilic attack. acs.org For example, treatment of α-hydroxyallene with AuCl₃ can afford the desired 2,5-dihydrofuran. beilstein-journals.org The choice of catalyst and reaction conditions can influence the reaction pathway and product selectivity. researchgate.net The potential for iodo-functionalization could be realized by using a pre-iodinated α-allenol substrate or by introducing an iodinating agent into the reaction mixture that intercepts a key intermediate.

| Catalyst Type | Typical Catalyst | Key Features | Potential for Iodo-Functionalization | Reference |

|---|---|---|---|---|

| Iron | Fe(acac)₃, [(Ph₃P)₂Fe(CO)(NO)]BF₄ | Low cost, low toxicity, mild conditions, high diastereoselectivity (up to 98:2 d.r.). | Use of iodinated substrates. | acs.orgnih.govnih.gov |

| Gold | AuCl, AuCl₃ | High efficiency, mild conditions, enabled by bifunctional phosphine (B1218219) ligands. | Use of iodinated substrates or interception of intermediates. | acs.orgbeilstein-journals.org |

Cycloaddition reactions offer a convergent approach to the dihydrofuran core by combining two or more components in a single step. [4+1] and [3+2] annulation strategies are particularly relevant.

[4+1] Annulation: This method involves the reaction of a four-atom component with a one-atom component to construct the five-membered ring. A common strategy is the reaction of α-substituted conjugated enones (the 4-atom component) with ylides, such as sulfur or ammonium (B1175870) ylides (the 1-atom source). nih.govacs.org The chemoselectivity of this reaction can be tuned by steric hindrance, providing a straightforward method for synthesizing 2,3-dihydrofurans. acs.orgnih.gov This approach has been used to create a variety of N-heterocycle-fused furans. researchgate.net An iodo-substituent could potentially be incorporated on the enone backbone prior to the cycloaddition.

[3+2] Annulation: This strategy combines a three-atom component with a two-atom component. One such approach involves the reaction of β,γ-alkynyl-α-ketimino esters with 1,3-dicarbonyls, which proceeds without a catalyst or base to yield highly functionalized dihydrofurans. acs.org Another example is the cascade reaction of 2-formylallyl peroxides and β-keto esters under basic conditions. rsc.org Palladium-catalyzed [3+2] cycloaddition of propargylic esters with β-ketoesters has also been shown to be effective. organic-chemistry.org These methods provide access to complex dihydrofurans, and the use of an iodo-substituted building block in either the three-atom or two-atom component could lead to the desired iodo-functionalized product.

Benzotriazole (B28993) is a versatile chemical auxiliary used in a wide range of synthetic methods. researchgate.net Its utility in heterocycle synthesis stems from its ability to act as an excellent leaving group and to facilitate the formation of reactive intermediates. researchgate.netacs.org

Synthetic routes to dihydrofurans have been developed using benzotriazole-containing starting materials. For example, 1-(3-Morpholinoprop-2-enyl)benzotriazole can serve as a three-carbon unit for building the dihydrofuran ring in one-pot procedures. tandfonline.com Lithiation of this compound, followed by reaction with iodoalkanes and diaryl ketones, yields 2,3-dihydrofurans. tandfonline.com Another approach utilizes 1-propargylbenzotriazole as a precursor for synthesizing furans and dihydrofurans. acs.org In these methods, the benzotriazole group is ultimately displaced during the cyclization step. The incorporation of iodine could be achieved by using an iodinated electrophile during the construction of the dihydrofuran skeleton.

Transition metal-catalyzed reactions are central to modern organic synthesis, offering efficient and selective pathways for constructing complex molecules. nih.govmdpi.com Reductive transformations, in particular, can be employed to form dihydrofuran rings. These processes often involve a key C-C or C-O bond-forming event via reductive elimination from a metal center.

Palladium catalysis is widely used for this purpose. For example, a Pd-catalyzed reaction of aryl iodides can proceed through an intermediate that undergoes intramolecular insertion and subsequent reductive elimination to generate dihydrofuran products. nih.gov Similarly, Rhodium-catalyzed synthesis is a reliable approach, such as the [3+2] annulation of N-phenoxyacetamides with alkylidenecyclopropanes via C-H and C-C bond activation. rsc.org These methods highlight the power of transition metals to mediate complex bond formations. To synthesize an iodo-dihydrofuran, one could start with an appropriately substituted precursor, such as an o-iodo-alkenyl phenol, which could undergo an intramolecular Heck-type reaction or other coupling process to form the iodo-functionalized ring system. nih.gov

Optimization and Development of Synthetic Protocols for Iodo-Dihydrofuran Compounds

The successful synthesis of specifically functionalized compounds like this compound often requires careful optimization of reaction conditions. The development of a robust synthetic protocol involves systematically varying parameters to maximize yield, selectivity, and functional group tolerance. nih.gov

Key areas for optimization include:

Catalyst System: In transition metal-catalyzed reactions, the choice of both the metal (e.g., Pd, Rh, Fe, Au) and the associated ligands is critical. Ligands can influence the steric and electronic environment of the metal center, thereby affecting reactivity and selectivity. nih.gov

Reaction Conditions: Parameters such as solvent, temperature, and concentration must be fine-tuned. For instance, polar solvents can induce different reaction pathways, as seen in some Rh-catalyzed [3+2] annulations. rsc.org

Base/Additives: The choice of base can be crucial, particularly in coupling reactions or those involving deprotonation steps. Additives may be required to stabilize the catalyst or reaction intermediates. nih.gov

Substrate Scope: A successful method should be applicable to a range of substrates with different functional groups. Testing the reaction with various substituted precursors helps to establish its generality and limitations.

For iodocyclization reactions, optimization might involve adjusting the iodine source (e.g., I₂, N-iodosuccinimide) and the base (e.g., NaHCO₃, K₂CO₃) to control the electrophilicity and prevent side reactions. researchgate.net In palladium-catalyzed cross-coupling reactions, screening different palladium sources (e.g., Pd₂(dba)₃·CHCl₃) and ligands is a standard approach to achieving high yields and enantioselectivity. nih.gov

Influence of Iodine Sources and Ancillary Reagents

The selection of an appropriate iodine source is fundamental to the successful synthesis of this compound. The electrophilic nature of the iodine species dictates its reactivity towards the alkyne or allene functional group, initiating the cyclization cascade.

Iodine Sources: Molecular iodine (I₂) is the most commonly employed reagent for this type of transformation due to its moderate reactivity, affordability, and ease of handling. nih.govnih.gov It effectively participates in the formation of an iodonium ion intermediate with the carbon-carbon triple bond of a precursor like but-3-yn-1-ol, which is then intramolecularly trapped by the hydroxyl group. Other iodine sources, such as Iodine monochloride (ICl) and N-Iodosuccinimide (NIS), offer different reactivity profiles. nih.govacs.org ICl is generally more electrophilic than I₂ and can lead to faster reaction rates, while NIS is a solid, often milder, source of electrophilic iodine, which can be beneficial for sensitive substrates. acs.org

The following table summarizes the iodine sources and ancillary reagents commonly used in analogous iodocyclization reactions to produce substituted iodofurans and related heterocycles.

| Iodine Source | Ancillary Reagent | Substrate Type | Solvent | Product | Reference |

| I₂ | NaHCO₃ | 1-Mercapto-3-yn-2-ols | MeCN | 3-Iodothiophene derivatives | nih.gov |

| I₂ | K₂CO₃ | α-Allenic alcohol derivatives | Ether | (Z)-Vinyl iodides | nih.gov |

| ICl | - | gem-Difluorohomopropargyl alcohols | - | Fluorinated iodofuran analogues | nih.gov |

| NIS | - | 1,4-Diaryl but-3-yn-1-ones | Acetone | 3-Halo-2,5-diarylfurans | acs.org |

Solvent and Temperature Effects on Regioselectivity and Reaction Efficiency

Temperature Effects: Temperature control is crucial for managing the reaction rate and minimizing the formation of byproducts. Most iodocyclization reactions to form five-membered rings proceed efficiently at ambient temperatures (room temperature) or slightly below (e.g., 0 °C). nih.govrsc.org Operating at lower temperatures can enhance the selectivity of the reaction by disfavoring competing pathways, although it may require longer reaction times. Conversely, elevated temperatures can accelerate the reaction but may also lead to decomposition or the formation of undesired isomers. For instance, microwave irradiation has been shown to dramatically enhance the yields of iodocyclization in certain systems, suggesting that higher temperatures for short durations can be beneficial. nih.gov The optimal temperature is therefore a balance between achieving a practical reaction rate and maintaining high selectivity and yield.

The table below details the solvents and temperatures used in representative iodocyclization reactions, highlighting their impact on reaction outcomes.

| Solvent | Temperature | Substrate | Reagents | Outcome | Reference |

| CH₂Cl₂ | Room Temp | o-(1-Alkynyl)anisoles | I₂ | High yields of 3-iodobenzo[b]furans | nih.gov |

| MeCN | Room Temp | 1-Mercapto-3-yn-2-ols | I₂, NaHCO₃ | Good yields of 3-iodothiophenes | nih.gov |

| Acetone | Room Temp | 1,4-Diaryl but-3-yn-1-ones | NIS | High yields (81-94%) of 3-halofurans | acs.org |

| Dichloromethane | - | 3-Hydroxy-2-sulfonylamino-4-alkynes | I₂, K₂CO₃ | Formation of 4-iodo-2,3-dihydropyrroles | nih.gov |

| - | Ambient | Various | Molecular Iodine (catalyst) | Mild synthesis of furans | organic-chemistry.org |

Reactivity and Synthetic Transformations of 4 Iodo 2,3 Dihydrofuran

Palladium/Copper-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in 4-iodo-2,3-dihydrofuran is particularly amenable to oxidative addition to low-valent palladium species, initiating catalytic cycles that result in the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental for the structural diversification of the 2,3-dihydrofuran (B140613) core.

Carbon-Carbon (C-C) Coupling for Structural Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon bonds. chemrxiv.org The Heck, Suzuki, and Sonogashira reactions are prominent examples that have been widely applied in organic synthesis, and their principles are directly applicable to this compound for the introduction of a wide range of substituents. mdpi.comprinceton.eduorganic-chemistry.org

The Heck reaction involves the palladium-catalyzed reaction of an aryl or vinyl halide with an alkene. mdpi.com In the context of this compound, this reaction would typically involve its coupling with various alkenes to introduce substituted vinyl groups at the 4-position. The reaction generally proceeds with a palladium(0) catalyst, which undergoes oxidative addition to the carbon-iodine bond. Subsequent migratory insertion of the alkene and β-hydride elimination yield the coupled product and regenerate the catalyst. A study on the Heck arylation of 2,3-dihydrofuran with iodobenzene (B50100) using various palladium precursors has shown that 2-phenyl-2,3-dihydrofuran (B8783652) can be obtained in yields up to 59.2%. nih.gov While this example involves arylation at the 2-position of the parent dihydrofuran, the principles are transferable to the C-I bond at the 4-position of the iodo-derivative.

The Suzuki coupling reaction forms a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. princeton.edu This reaction is renowned for its mild conditions and tolerance of a wide array of functional groups. chemrxiv.org this compound can be coupled with various aryl or vinyl boronic acids or their esters to yield 4-aryl- or 4-vinyl-2,3-dihydrofurans. The catalytic cycle involves oxidative addition of the vinyl iodide to Pd(0), followed by transmetalation with the organoboron species (activated by a base), and concluding with reductive elimination to afford the final product. nih.gov

The Sonogashira coupling provides a route to synthesize alkynyl-substituted 2,3-dihydrofurans by reacting this compound with a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.gov The proposed mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation with a palladium(II) intermediate generated from the oxidative addition of this compound. rsc.org Reductive elimination from this intermediate furnishes the 4-alkynyl-2,3-dihydrofuran product. This reaction is highly valued for its reliability in forming C(sp²)-C(sp) bonds under mild conditions. organic-chemistry.org

| Reaction | Coupling Partner | Catalyst System | Typical Product |

|---|---|---|---|

| Heck Coupling | Alkene (e.g., Styrene) | Pd(0) complex, Base | 4-Vinyl-2,3-dihydrofuran derivative |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd(0) complex, Base | 4-Aryl/Vinyl-2,3-dihydrofuran |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) complex, Cu(I) salt, Amine Base | 4-Alkynyl-2,3-dihydrofuran |

Carbon-Nitrogen (C-N) Coupling for Amine-Functionalized Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl or vinyl halides and amines. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely supplanting harsher traditional methods. wikipedia.orgrug.nl

This methodology can be effectively applied to this compound to synthesize a variety of 4-amino-2,3-dihydrofuran derivatives. The reaction involves the coupling of the vinyl iodide with primary or secondary amines in the presence of a palladium catalyst and a base. The catalytic cycle is initiated by the oxidative addition of this compound to a Pd(0) complex. The resulting Pd(II) intermediate then reacts with the amine in the presence of a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired amine-functionalized product and regenerates the Pd(0) catalyst. organic-chemistry.org

The choice of ligand for the palladium catalyst is crucial for the success of the Buchwald-Hartwig amination. Sterically hindered and electron-rich phosphine (B1218219) ligands, such as those based on biphenyl (B1667301) backbones (e.g., XPhos), have proven to be particularly effective in promoting the coupling of a wide range of amines with aryl and vinyl halides. rug.nl The selection of the base, typically a strong, non-nucleophilic base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide, is also critical for the reaction's efficiency. organic-chemistry.orgnih.gov

| Amine Substrate | Catalyst System | Base | Product Type |

|---|---|---|---|

| Primary Alkylamine | Pd(0) / Biarylphosphine Ligand | NaOtBu | 4-(Alkylamino)-2,3-dihydrofuran |

| Secondary Dialkylamine | Pd(0) / Biarylphosphine Ligand | NaOtBu | 4-(Dialkylamino)-2,3-dihydrofuran |

| Aniline Derivative | Pd(0) / Biarylphosphine Ligand | Cs₂CO₃ | 4-(Arylamino)-2,3-dihydrofuran |

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Trapping

Halogen-metal exchange is a fundamental transformation in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org For this compound, this reaction provides a powerful method for generating a nucleophilic 2,3-dihydrofuranyl species that can react with a wide variety of electrophiles. The significantly faster rate of exchange for iodine compared to bromine or chlorine makes the iodo-substrate particularly well-suited for this transformation. wikipedia.org

The most common method for effecting this exchange is the reaction of this compound with an organolithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.org This process, known as lithium-halogen exchange, results in the formation of 4-lithio-2,3-dihydrofuran and the corresponding alkyl iodide. The equilibrium of this reaction is driven by the formation of the more stable organolithium species.

The resulting 4-lithio-2,3-dihydrofuran is a highly reactive intermediate that can be trapped in situ with a diverse range of electrophiles. This two-step sequence allows for the introduction of a wide variety of functional groups at the 4-position of the dihydrofuran ring.

| Electrophile | Functional Group Introduced | Product Class |

|---|---|---|

| Aldehydes/Ketones | Hydroxyalkyl | 4-(Hydroxyalkyl)-2,3-dihydrofurans |

| Carbon Dioxide (CO₂) | Carboxylic Acid | 2,3-Dihydrofuran-4-carboxylic acid |

| Alkyl Halides | Alkyl | 4-Alkyl-2,3-dihydrofurans |

| Isocyanates | Amide | 2,3-Dihydrofuran-4-carboxamides |

Ring-Opening Reactions and Subsequent Functionalization

While cross-coupling and halogen-metal exchange reactions preserve the 2,3-dihydrofuran core, the strained nature of the ring allows for synthetically useful ring-opening reactions, often catalyzed by transition metals. These processes can lead to the formation of linear, functionalized structures that would be challenging to access through other means.

Transition Metal-Catalyzed Ring Opening Processes (e.g., Cobalt-catalyzed)

Transition metals can catalyze the ring-opening of cyclic ethers, including dihydrofurans. While specific examples detailing the cobalt-catalyzed ring-opening of this compound are not prevalent in the literature, the general reactivity of such systems provides a basis for understanding potential transformations. Cobalt complexes are known to catalyze a variety of reactions, including C-H bond functionalization and radical olefin isomerization. rsc.orgorgsyn.org In the context of dihydrofurans, a transition metal catalyst could potentially coordinate to the double bond or the oxygen atom, facilitating ring cleavage to generate a reactive intermediate. This intermediate could then be trapped or undergo further rearrangement to yield acyclic products. The presence of the iodo-substituent could influence the regioselectivity of the ring-opening and provide a handle for subsequent functionalization.

Generation and Reactivity of Acyclic Organozinc Intermediates

A potential pathway following the ring-opening of this compound involves the generation of acyclic organozinc intermediates. The formation of organozinc reagents from organic halides is a well-established process, often achieved by the direct insertion of zinc metal. nih.gov A plausible, albeit speculative, sequence could involve an initial ring-opening event, followed by the reaction of a resulting acyclic halide with zinc to form an organozinc species.

These acyclic organozinc intermediates are valuable synthetic building blocks. They are generally more tolerant of functional groups than their organolithium or Grignard counterparts and are key nucleophiles in Negishi cross-coupling reactions. The reaction of such an intermediate with an aryl or vinyl halide in the presence of a palladium or nickel catalyst would allow for the construction of complex acyclic molecules incorporating the carbon backbone of the original dihydrofuran ring. The reactivity and stability of these organozinc reagents can be modulated by the presence of additives such as lithium salts. nih.gov

Electrophilic and Nucleophilic Substitution Reactions of the Dihydrofuran Ring

The reactivity of the 2,3-dihydrofuran ring is primarily dictated by the presence of the electron-rich carbon-carbon double bond. This feature makes the ring susceptible to electrophilic addition reactions, where an electrophile adds across the double bond. Electrophilic substitution, a reaction more characteristic of aromatic systems, is not a typical transformation for the dihydrofuran scaffold. The disruption of the double bond through addition is energetically more favorable than a substitution pathway that would require the formation of an unstable intermediate.

Similarly, nucleophilic substitution directly on the carbon atoms of the dihydrofuran ring is not a commonly observed reaction. Such reactions generally require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack, or the reaction proceeds through an addition-elimination mechanism on a conjugated system. In the case of this compound, the primary site for nucleophilic attack is the carbon atom bonded to the iodine, leading to displacement of the iodide, which falls under the category of cross-coupling reactions rather than substitution on the ring itself. The literature primarily focuses on the reactivity at the carbon-iodine bond, with reactions like palladium-catalyzed couplings being the most prominent transformations. nih.govorganic-chemistry.org

Heck-Type Reactions Utilizing Dihydrofuran Scaffolds

The Heck reaction, a cornerstone of carbon-carbon bond formation, has been extensively explored using the 2,3-dihydrofuran (DHF) scaffold as the alkene component. nih.govuwindsor.ca This palladium-catalyzed reaction typically involves the coupling of an unsaturated halide with an alkene. In this context, DHF serves as a model cyclic olefin to study regioselectivity and enantioselectivity in the presence of various palladium catalysts. nih.gov

The arylation of 2,3-dihydrofuran with aryl halides, such as iodobenzene, occurs exclusively at the C2 position of the dihydrofuran ring. nih.govresearchgate.net The reaction, however, can yield multiple products due to subsequent double bond migration. The initial product of the syn-addition of the aryl-palladium species to the double bond, followed by syn-β-hydride elimination, is the kinetic product, 2-aryl-2,5-dihydrofuran. This can then isomerize to the more thermodynamically stable conjugated product, 2-aryl-2,3-dihydrofuran. nih.gov Another possible isomer is the exocyclic alkene, 5-aryl-tetrahydrofuran-2-ylidene.

Significant research has focused on optimizing the catalytic systems to control the yield and selectivity of these products. Various palladium precursors, ligands, and reaction conditions have been investigated. For instance, the Heck arylation of DHF with iodobenzene has been studied with a range of palladium precursors, including Pd₂(dba)₃, Pd(acac)₂, PdCl₂(cod), [PdCl(allyl)]₂, PdCl₂(PhCN)₂, and PdCl₂(PPh₃)₂. nih.govnih.gov The choice of precursor has been shown to significantly influence the conversion of the aryl halide. nih.govresearchgate.net

The use of chiral ionic liquids (CILs) has also been explored to induce enantioselectivity in the Heck arylation of DHF. rsc.org In reactions with various aryl iodides, 2-aryl-2,3-dihydrofuran is typically the main product. For example, using tetrabutylammonium (B224687) L-prolinate as a chiral agent in the reaction with iodobenzene has achieved excellent enantioselectivity (>99% ee) for the formation of 2-phenyl-2,3-dihydrofuran. rsc.org

The effect of different palladium precursors on the Heck arylation of 2,3-dihydrofuran with iodobenzene is summarized in the table below. The reactions were carried out in the presence of a chiral ionic liquid, [NBu₄][L-PRO].

| Palladium Precursor | PhI Conversion (%) | Yield of 2-phenyl-2,3-dihydrofuran (%) | Yield of 2-phenyl-2,5-dihydrofuran (B12893309) (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | 83 | 52 | 15 | rsc.org |

| Pd₂(dba)₃ | 62.5 | 34.6 | 14.1 | nih.gov |

| [PdCl(allyl)]₂ | 68.9 | 37.1 | 16.2 | nih.gov |

| PdCl₂(cod) | 61.4 | 33.1 | 14.9 | nih.gov |

| PdCl₂(PPh₃)₂ | 59.8 | 38.2 | 10.5 | nih.gov |

Furthermore, phosphine ligands play a crucial role in influencing the product distribution. For example, neopentyl phosphine ligands have been shown to promote Heck couplings with aryl bromides at ambient temperatures. The choice between di-tert-butylneopentylphosphine (B1584642) (DTBNpP) and trineopentylphosphine (TNpP) can affect the extent of isomerization of the double bond in the product. organic-chemistry.org A P-containing palladacycle has also been utilized to catalyze a regioselective Heck reaction of 2,3-dihydrofuran with aryl iodides to afford 2-aryl-2,3-dihydrofurans. organic-chemistry.org

Heck-type reactions are not limited to aryl halides. The use of arylboronic acids as the arylating agent in a halide-free Heck-type reaction with 2,3-dihydrofuran represents an environmentally more benign alternative. nih.govresearchgate.net

Mechanistic Investigations of Reactions Involving 4 Iodo 2,3 Dihydrofuran

Elucidation of Iodocyclization Mechanisms

Iodocyclization is a powerful method for constructing oxygen-containing heterocycles. The reaction involves the electrophilic addition of an iodine species to an unsaturated system, followed by intramolecular attack by a nucleophile.

The mechanism of iodocyclization reactions hinges on the activation of a carbon-carbon double or triple bond by an electrophilic iodine source. This activation leads to the formation of a key intermediate, the iodonium (B1229267) ion (or a related halonium ion), which is then trapped intramolecularly by a nucleophile. nih.govsemanticscholar.org The electrophilic character of iodine is fundamental to this process; although the I₂ molecule is nonpolar, it is readily polarized by the π-electrons of an unsaturated bond, initiating the reaction. nih.gov

The formation of a cyclic iodonium ion intermediate is a critical step that dictates the stereochemistry and regiochemistry of the product. This three-membered ring is highly strained and electrophilic, making it susceptible to nucleophilic attack. In the context of forming dihydrofurans, an oxygen-containing nucleophile within the substrate attacks one of the carbons of the iodonium ion, leading to ring closure. semanticscholar.org The regioselectivity of this ring-opening is governed by Baldwin's rules, which predict the favorability of different ring-closing pathways. nih.gov

In addition to the formation of covalent iodonium ions, non-covalent interactions, specifically halogen bonding, can play a significant role in catalysis. Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a Lewis base. rsc.orgnih.gov Cyclic diaryliodonium salts, for instance, have been shown to act as effective Lewis-acidic halogen-bond donor catalysts in reactions like the Nazarov cyclization. rsc.org This suggests that in certain systems, the iodine atom can activate a substrate not by forming a full covalent bond, but by acting as a halogen bond donor, enhancing the electrophilicity of a key functional group and facilitating cyclization.

Table 1: Key Intermediates and Interactions in Iodocyclization

| Intermediate/Interaction | Description | Role in Mechanism |

| Iodonium Ion | A three-membered ring containing a positively charged iodine atom, formed by the addition of an electrophilic iodine species to a C=C or C≡C bond. | Activates the unsaturated bond for intramolecular nucleophilic attack, determining the stereochemical outcome of the reaction. |

| Halogen Bonding | A non-covalent interaction between an electrophilic region on a halogen atom (σ-hole) and a Lewis base (e.g., a carbonyl oxygen). | Can act as a form of Lewis acid catalysis, activating the substrate and facilitating the cyclization step without forming a covalent intermediate. rsc.org |

When a substrate contains multiple potential nucleophiles, the mechanism of iodocyclization becomes more complex, and the reaction's outcome depends on the relative nucleophilicity and spatial accessibility of these groups. The regioselectivity is often a result of kinetic versus thermodynamic control.

For example, in a molecule with both a hydroxyl group and another nucleophile, such as a sulfide (B99878) or an amine, either can potentially attack the iodonium ion intermediate. The product distribution will depend on several factors:

Inherent Nucleophilicity : The intrinsic reactivity of the competing nucleophiles. Generally, sulfur and nitrogen are more nucleophilic than oxygen.

Steric Hindrance : The accessibility of the nucleophilic center to the electrophilic iodonium ion.

Reaction Conditions : Factors such as solvent, temperature, and pH can influence the relative nucleophilicity of the competing groups and the stability of the transition states, thereby directing the reaction toward one pathway over another.

Baldwin's Rules : The geometric constraints for ring closure play a crucial role. For instance, a 5-exo-tet cyclization is generally favored over a 6-endo-tet cyclization, which can direct the reaction pathway even if it involves a less reactive nucleophile. nih.gov

In a scenario where a more nucleophilic methoxy (B1213986) group competes with an acetoxy group to attack a triple bond, the reaction can proceed with high regioselectivity, favoring cyclization involving the more nucleophilic oxygen of the methoxy group. nih.gov

Mechanistic Studies of Metal-Catalyzed Transformations

The carbon-iodine bond in 4-Iodo-2,3-dihydrofuran is a key functional handle for a variety of metal-catalyzed cross-coupling and cyclization reactions.

Palladium-catalyzed cross-coupling reactions are fundamental in C-C bond formation. When this compound is used as a substrate, it typically acts as the electrophilic partner. The general catalytic cycle for these reactions, such as the Suzuki, Heck, and Sonogashira couplings, involves three primary steps. libretexts.orgnobelprize.org The reactivity order for halogens in these reactions is I >> Br > OTf >> Cl. libretexts.org

Oxidative Addition : The cycle begins with the oxidative addition of the vinyl iodide (R-I) to a low-valent palladium(0) complex. This step involves the cleavage of the C-I bond and the formation of a new organopalladium(II) intermediate (R-Pd-I), where both the vinyl group and the iodide are bonded to the palladium center. nobelprize.org

Transmetalation (for Suzuki, etc.) or Olefin Insertion (for Heck) :

In a Suzuki coupling , a second organometallic reagent (e.g., an organoboron compound, R'-B(OR)₂) undergoes transmetalation. The R' group is transferred from boron to the palladium center, displacing the iodide and forming a diorganopalladium(II) complex (R-Pd-R'). nobelprize.org

In a Heck reaction , an olefin coordinates to the palladium(II) complex. This is followed by migratory insertion of the olefin into the Pd-C bond, leading to a new, larger organopalladium intermediate. A subsequent β-hydride elimination step releases the coupled product and forms a palladium-hydride species. nih.gov

Reductive Elimination : In the final step, the two organic groups (R and R') on the palladium(II) center are coupled together, forming a new C-C bond in the product molecule (R-R'). This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nobelprize.org

Table 2: General Mechanism of Palladium-Catalyzed Cross-Coupling

| Step | Reactants | Intermediate/Product | Description |

| Oxidative Addition | This compound + Pd(0) | (2,3-dihydrofuranyl)-Pd(II)-I | The C-I bond is cleaved and adds across the palladium center. |

| Transmetalation | (2,3-dihydrofuranyl)-Pd(II)-I + R'-[M] | (2,3-dihydrofuranyl)-Pd(II)-R' | The R' group from an organometallic reagent [M] replaces the iodide on palladium. |

| Reductive Elimination | (2,3-dihydrofuranyl)-Pd(II)-R' | R'-(2,3-dihydrofuran) + Pd(0) | The two organic groups are coupled, forming the final product and regenerating the Pd(0) catalyst. |

Copper catalysts are also employed in the synthesis of dihydrofuran derivatives. Unlike the well-defined ionic pathways of palladium catalysis, copper-catalyzed reactions can proceed through different mechanisms, including those involving radical intermediates.

One developed method for synthesizing cycloalkane-fused dihydrofurans involves the copper-catalyzed cyclization of 1-aryl-1-cycloalcohols and 1,3-dicarbonyl compounds. ccspublishing.org.cn Mechanistic investigations revealed that this transformation likely proceeds through a radical pathway. The specific copper salt used can influence the reaction's efficiency, with Cu(CH₃CN)₄PF₆ often providing superior results compared to other copper salts like CuBr or CuI. ccspublishing.org.cn The mechanism is proposed to involve the generation of a radical intermediate from the starting materials, which then undergoes cyclization to form the dihydrofuran ring.

In other contexts, such as the asymmetric [4+1] cycloaddition of enones with diazo compounds, copper catalysts in conjunction with chiral ligands are used to synthesize highly substituted 2,3-dihydrofurans. nih.gov This process involves the formation of a copper-carbene intermediate from the diazo compound, which then reacts with the enone to build the dihydrofuran ring.

Molecular iodine (I₂) itself can act as a catalyst for the synthesis of furans and pyrans under mild, solvent-free conditions. organic-chemistry.org This offers a more sustainable alternative to traditional transition metal catalysis. Mechanistic studies, supported by Density Functional Theory (DFT) calculations, suggest a pathway distinct from electrophilic iodocyclization where iodine is incorporated into the product.

In these iodine-catalyzed processes, molecular iodine is believed to act as the true catalyst. organic-chemistry.org The proposed mechanism involves an enol tautomerization pathway. Iodine enhances the acidity of an enol intermediate, which facilitates the formation of a carbocation. This carbocation then undergoes subsequent intramolecular cyclization to form the furan (B31954) or pyran ring. organic-chemistry.org The reaction is often optimized by performing it neat (without solvent), which can lead to significantly improved yields. organic-chemistry.org

Mechanistic Insights into Ring-Opening Reactions

The ring-opening of dihydrofuran derivatives represents a significant transformation, providing access to valuable acyclic structures. Mechanistic studies, particularly on related unstrained five-membered heterocycles, have shed light on the plausible pathways that could be involved in the reactions of this compound. These investigations often point towards transition metal-catalyzed processes where the catalyst's nature and the reaction conditions are pivotal in directing the reaction's course.

In the context of catalytic ring-opening reactions of dihydrofurans, a proposed mechanism involves the intermediacy of cobalt vinylidene species. nih.govbohrium.com This process is initiated by the generation of a cobalt vinylidene complex, which then interacts with the dihydrofuran ring.

The proposed mechanistic cycle begins with the addition of the cobalt vinylidene to the double bond of the this compound molecule. This occurs via a [2+2]-cycloaddition pathway, leading to the formation of a structurally rigid metallacyclobutane intermediate. nih.gov The formation of this intermediate is a critical step, as its constrained geometry plays a crucial role in preventing common side reactions, such as inner-sphere syn β-hydride elimination. nih.gov This selectivity is a key advantage, allowing the reaction to proceed through the desired ring-opening channel. The structural rigidity of this metallacycle is believed to suppress competing elimination pathways. nih.gov

Following the formation of the metallacyclobutane intermediate, the subsequent ring-opening is thought to proceed through a β-elimination step. Specifically, mechanistic studies on analogous systems suggest an outer-sphere β-oxygen elimination is the operative pathway. nih.gov This process is significantly facilitated by the presence of a Lewis acid, such as a zinc halide (ZnX₂). nih.gov

Factors Governing Stereochemical Control and Regioselectivity in Reaction Pathways

The stereochemical and regiochemical outcomes of reactions involving this compound are governed by a combination of factors, including the catalyst system, substrate geometry, and reaction conditions. Achieving high levels of control over these aspects is essential for the synthesis of complex molecules.

Several key factors have been identified that influence the stereoselectivity and regioselectivity:

Catalyst and Ligand Choice : The selection of the transition metal catalyst and its associated ligands is paramount. In asymmetric catalysis, chiral ligands are employed to create a chiral environment around the metal center, which can differentiate between prochiral faces or reactive sites of the substrate. For instance, in copper-catalyzed [4+1] cycloadditions to form dihydrofurans, planar-chiral bipyridine ligands have been shown to induce high levels of diastereo- and enantioselectivity. nih.gov The steric and electronic properties of the ligand dictate the preferred orientation of the substrate as it coordinates to the catalyst, thereby controlling the stereochemical outcome. nih.gov

Substrate-Based Control : The inherent structural features of the this compound substrate, including the position and nature of substituents, play a critical role. In cobalt-catalyzed ring-opening reactions of substituted 2,5-dihydrofurans, the regioselectivity is determined by the orientation of the substituent on the ring. nih.gov The substrate is proposed to approach the catalyst in a way that minimizes steric hindrance between its substituents and the bulky groups on the catalyst's ligand. nih.gov This preferred orientation dictates which C-O bond is ultimately cleaved. Similarly, the stereochemistry of existing centers on the ring can direct the approach of reagents, influencing the formation of new stereocenters.

Reaction Conditions (Kinetic vs. Thermodynamic Control) : The stereochemical outcome can also be manipulated by the reaction conditions, which may favor either the kinetically or thermodynamically preferred product. In iodolactonization reactions, for example, conducting the reaction at lower temperatures for shorter durations (kinetic control) can favor the formation of one diastereomer (e.g., cis), while prolonged reaction times at room temperature (thermodynamic control) can lead to the formation of the more stable diastereomer (e.g., trans). researchgate.net This principle can be applied to control the stereochemistry in various reactions involving the formation or transformation of the dihydrofuran ring.

The interplay of these factors is complex, and optimizing a reaction for a specific stereochemical or regiochemical outcome often requires careful tuning of the catalyst, substrate, and reaction parameters.

| Factor | Influence on Stereochemistry & Regioselectivity | Example |

| Catalyst/Ligand System | Creates a specific chiral environment, directing the approach of the substrate. Steric and electronic properties of the ligand are crucial. | Planar-chiral bipyridine ligands in Cu-catalyzed cycloadditions lead to high enantioselectivity. nih.gov |

| Substrate Geometry | Substituents on the dihydrofuran ring orient themselves to minimize steric interactions with the catalyst, determining which bond is broken or formed. | In regiodivergent ring-opening, the orientation of a substituent away from the catalyst directs the regioselectivity. nih.gov |

| Reaction Conditions | Can favor the formation of either the kinetic or the thermodynamic product. | Low temperature and short reaction times (kinetic control) can yield cis-lactones, while higher temperatures and longer times (thermodynamic control) favor trans-lactones in iodolactonization. researchgate.net |

| Lewis Acid Additives | Can assist in bond cleavage and influence the transition state geometry. | ZnX₂ assists in outer-sphere β-O elimination in cobalt-catalyzed ring-opening reactions. nih.gov |

Computational Chemistry Approaches for 4 Iodo 2,3 Dihydrofuran

Molecular Dynamics Simulations to Understand Reaction Selectivities

While DFT is excellent for studying static structures and single reaction pathways, Molecular Dynamics (MD) simulations provide a way to understand the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motions, conformational changes, and the influence of the solvent environment.

In the context of reaction selectivity for 4-Iodo-2,3-dihydrofuran, MD simulations could be used to:

Explore Conformational Preferences: Analyze the preferred shapes (conformations) of the reactant molecules and how these preferences might influence the approach of another reactant, thereby affecting diastereoselectivity.

Model Solvent Effects: Explicitly include solvent molecules in the simulation to understand how they interact with the reactants and the transition state. Solvent molecules can stabilize or destabilize transition states, altering reaction rates and selectivities in ways that are difficult to predict from gas-phase calculations alone.

Identify Pre-reaction Complexes: Observe the formation of complexes between reactants before the chemical reaction occurs. The geometry and stability of these complexes can provide clues about the likely reaction pathway and resulting stereochemistry.

By simulating the system at a given temperature, MD can reveal the dynamic factors that govern which reaction pathway is favored, offering a more complete picture than static quantum chemical calculations alone.

Prediction of Reactivity and Electronic Properties Relevant to Chemical Transformations

DFT calculations can provide a wealth of information about the electronic properties of a molecule, which are fundamental to its reactivity. For this compound, key properties that can be calculated include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is central to frontier molecular orbital theory. The energy and location of the HOMO indicate where the molecule is most likely to act as a nucleophile (electron donor), while the LUMO indicates the most likely site for electrophilic attack (electron acceptor).

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red) are electron-rich and susceptible to attack by electrophiles, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. For this compound, an ESP map would highlight the electrophilic character of the carbon atom bonded to the iodine and the nucleophilic nature of the double bond.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge distribution, bond strengths, and orbital interactions within the molecule. It can quantify the polarity of the C-I bond and reveal hyperconjugative interactions that might influence the molecule's stability and reactivity.

This data allows for a quantitative prediction of how and where this compound is most likely to react, guiding the design of new synthetic routes.

| Calculated Property | Relevance to Chemical Transformations |

| Activation Energy (ΔG‡) | Determines reaction rate; lower values indicate faster reactions. Used to predict chemo- and diastereoselectivity. |

| HOMO/LUMO Energies & Shapes | Identify sites for nucleophilic and electrophilic attack, predicting reactivity based on frontier molecular orbital theory. |

| Electrostatic Potential (ESP) | Visualizes electron-rich and electron-poor regions, indicating likely sites for intermolecular interactions and reactions. |

| NBO Charges | Quantifies the charge on each atom, providing insight into bond polarity and reactivity. |

Advanced Spectroscopic Characterization in 4 Iodo 2,3 Dihydrofuran Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidationipb.ptresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 4-Iodo-2,3-dihydrofuran. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR and ¹³C NMR Spectral Analysis

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for the initial structural verification of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the protons at each position of the dihydrofuran ring. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronegativity of the neighboring oxygen and iodine atoms and the π-system of the double bond. Protons on carbons adjacent to the oxygen (C5) would appear at a lower field (higher ppm) compared to the protons on C2. The vinylic proton at C4, being attached to an sp² carbon bearing an iodine atom, would have a characteristic chemical shift. Spin-spin coupling between non-equivalent neighboring protons results in the splitting of signals into multiplets (e.g., triplets, doublets), with the coupling constant (J value, in Hz) providing information about the dihedral angles between the protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. In this compound, four unique carbon signals are expected. The chemical shifts are highly indicative of the carbon's hybridization and electronic environment. The sp² carbons of the double bond (C3 and C4) would resonate at a lower field than the sp³ hybridized carbons (C2 and C5). The carbon atom directly bonded to the iodine (C4) would be significantly influenced by the heavy atom effect.

The following table presents typical NMR data for a related furan (B31954) derivative, illustrating the type of information obtained from these analyses.

| Compound Name | ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 75.45 MHz) δ (ppm) |

| 3,4-diiodo-2,5-diphenylfuran | 8.08-8.04 (m, 4H), 7.50-7.35 (m, 4H), 7.42-7.39 (m, 2H) | 78.97, 126.60, 128.45, 128.76, 129.68, 152.58 |

Data sourced from a study on related dihalofurans for illustrative purposes. rsc.org

Application of Two-Dimensional NMR Techniques for Connectivity Assignmentsipb.pt

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are often necessary for the unambiguous assignment of all proton and carbon signals, especially in complex molecules. ipb.pt These techniques reveal correlations between nuclei, allowing chemists to piece together the molecular framework.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the protons on C2 and C3.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is an essential tool for assigning carbon resonances based on the more easily interpreted proton spectrum.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determinationrsc.org

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a newly synthesized compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to within 5 ppm). This precision allows for the calculation of a unique elemental formula.

For this compound, the molecular formula is C₄H₅IO. HRMS analysis would be used to verify this composition by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of iodine, with its characteristic isotopic pattern, further aids in the confirmation.

| Parameter | Value |

| Molecular Formula | C₄H₅IO |

| Calculated Exact Mass | 195.9385 |

| Typical HRMS Result | Found: 195.938x (within experimental error) |

This precise mass measurement provides strong evidence for the identity of the compound, distinguishing it from other potential isomers or impurities with the same nominal mass. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC/MS) for Product Mixture Analysis and Purity Assessmentrsc.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is invaluable for assessing the purity of a this compound sample and for analyzing the composition of the reaction mixture from which it was synthesized. researchgate.netscirp.org

In a typical GC/MS analysis, the sample is vaporized and passed through a long capillary column (the GC component). Different compounds in the mixture travel through the column at different rates based on their volatility and interaction with the column's stationary phase. This separates the components, which then enter the mass spectrometer. The MS component ionizes each separated compound and detects the fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component.

This technique allows researchers to:

Determine Purity: The resulting gas chromatogram shows a peak for each separated component. The area of the peak corresponding to this compound relative to the total area of all peaks gives a quantitative measure of its purity.

Identify Byproducts: The mass spectra of other peaks in the chromatogram can be compared against spectral libraries (like the NIST library) to identify impurities, unreacted starting materials, or reaction byproducts. thermofisher.com

Separate Isomers: GC can often separate structural isomers, which might be difficult to distinguish by other methods. researchgate.net

X-ray Diffraction Analysis for Solid-State Structure Confirmationipb.pt

When a compound can be grown as a suitable single crystal, X-ray diffraction analysis provides the most definitive structural information. nih.gov This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the pattern of X-rays scattered by the electrons in the crystal. researchgate.net

For this compound, a successful X-ray crystallographic analysis would unambiguously confirm:

The connectivity of the atoms, showing the dihydrofuran ring structure.

The exact position of the iodine atom at the C4 position.

Precise bond lengths and bond angles for the entire molecule.

The planarity or conformation of the five-membered ring.

The arrangement of molecules in the crystal lattice, including any intermolecular interactions. researchgate.net

While obtaining a crystal suitable for X-ray analysis can be a limiting step, the resulting structural data is considered the "gold standard" for molecular structure confirmation. nih.gov

Applications of 4 Iodo 2,3 Dihydrofuran in Complex Molecule Synthesis

Versatile Building Block for Diversely Substituted Dihydrofuran Derivatives

The carbon-iodine bond in 4-iodo-2,3-dihydrofuran serves as a key functional group for the synthesis of a diverse range of substituted dihydrofuran derivatives. This is primarily achieved through transition metal-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 4-position of the dihydrofuran ring.

Palladium-catalyzed reactions such as the Suzuki, Sonogashira, and Heck couplings are powerful tools for this purpose. nih.govnih.govresearchgate.netlongdom.org For instance, the Suzuki coupling enables the introduction of various aryl and heteroaryl groups by reacting this compound with the corresponding boronic acids or esters. nih.govdntb.gov.uaresearchgate.net The Sonogashira coupling allows for the installation of alkynyl substituents, which can be further elaborated into more complex structures. nih.govnih.govrsc.org The Heck reaction provides a means to introduce alkenyl groups. longdom.orgresearchgate.net

A notable example that highlights the utility of a 4-iodo-dihydrofuran scaffold is the synthesis of multi-substituted 3-fluorofurans. In this work, the iodocyclization of gem-difluorohomopropargyl alcohols yielded fluorinated 4-iodo-furan analogues. This iodo substituent was then utilized as a synthetic handle in subsequent microwave-mediated Suzuki cross-coupling reactions to introduce a variety of substituents, demonstrating the versatility of the carbon-iodine bond in building molecular complexity on the furan (B31954) ring. nih.gov This principle is directly applicable to this compound for the synthesis of a wide range of 4-substituted dihydrofuran derivatives.

The following table summarizes the types of substituents that can be introduced onto the 2,3-dihydrofuran (B140613) ring using this compound as a precursor in various cross-coupling reactions.

| Cross-Coupling Reaction | Type of Substituent Introduced | Reagent/Catalyst System (General) |

| Suzuki Coupling | Aryl, Heteroaryl | Arylboronic acid, Pd catalyst, Base |

| Sonogashira Coupling | Alkynyl | Terminal alkyne, Pd/Cu catalyst, Base |

| Heck Coupling | Alkenyl | Alkene, Pd catalyst, Base |

These reactions showcase the role of this compound as a versatile platform for generating a library of diversely functionalized dihydrofurans, which are valuable intermediates in the synthesis of more complex molecules.

Strategic Intermediate in the Synthesis of Furo-Indole Moieties

The furo-indole scaffold is a prominent structural motif in a variety of biologically active natural products and synthetic compounds. nih.gov The synthesis of these fused heterocyclic systems often involves the strategic annulation of a furan or dihydrofuran ring onto an indole (B1671886) core. This compound is a promising intermediate for the construction of furo[3,2-b]indole and furo[3,4-b]indole frameworks.

One potential strategy for the synthesis of furo[3,2-b]indoles involves a palladium-catalyzed cross-coupling reaction between this compound and a suitably functionalized indole. For instance, a coupling reaction with an indole bearing a nucleophilic group at the 3-position could be followed by an intramolecular cyclization to form the fused ring system. While direct examples of this specific transformation with this compound are not extensively documented, the general principles of palladium-catalyzed indole functionalization are well-established. nih.govnih.gov For example, the synthesis of 2,3-disubstituted indoles can be achieved through the palladium-catalyzed annulation of 2-iodoanilines and disubstituted alkynes. nih.gov Furthermore, 3-iodoindoles are known to undergo subsequent palladium-catalyzed Sonogashira, Suzuki, and Heck reactions, demonstrating the feasibility of coupling iodo-heterocycles with various partners. nih.gov

A plausible synthetic route towards furo[3,2-b]indoles could involve an initial Sonogashira coupling of this compound with a terminal alkyne, followed by a palladium-catalyzed coupling of the resulting 4-alkynyl-2,3-dihydrofuran with a 2-iodoaniline, leading to a subsequent intramolecular cyclization to form the furo[3,2-b]indole core.

Similarly, for the synthesis of furo[3,4-b]indoles, a strategy could involve the reaction of this compound with an indole derivative functionalized at the 3- and 4-positions, where the iodo-substituent facilitates the key bond-forming step. The synthesis of furo[3,4-b]indol-1-ones has been reported through a palladium-catalyzed sequential indolization, carbonylation, and lactonization process, highlighting the utility of palladium catalysis in constructing such fused systems. semanticscholar.org

Precursor for the Construction of Other Heterocyclic Systems

Beyond its use in creating substituted dihydrofurans and fused furo-indole systems, this compound has the potential to serve as a precursor for the construction of other heterocyclic frameworks. The reactive carbon-iodine bond can be transformed into other functional groups, which can then participate in cyclization reactions to form new rings.

For instance, the iodo group can be displaced by nitrogen nucleophiles to form aminodihydrofurans. These intermediates could then undergo intramolecular cyclization or react with other reagents to form nitrogen-containing heterocycles. While specific examples of using this compound for the synthesis of heterocycles like oxazoles or pyrimidines are not readily found in the surveyed literature, the general strategies for the synthesis of these rings often involve precursors with functionalities that could potentially be derived from this compound.

The synthesis of oxazoles, for example, can be achieved through various methods, including the reaction of α-bromoketones with benzylamine (B48309) derivatives mediated by iodine. nih.gov It is conceivable that a derivative of this compound could be converted into a suitable precursor for such a cyclization. Similarly, pyrimidine (B1678525) synthesis often involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with a urea (B33335) or thiourea. nih.govnih.gov A 4-substituted dihydrofuran derivative bearing appropriate functional groups could potentially serve as the 1,3-dicarbonyl equivalent in such a reaction.

The following table outlines hypothetical synthetic pathways for the conversion of this compound into other heterocyclic systems, based on established synthetic methodologies for those systems.

| Target Heterocycle | Plausible Synthetic Strategy from this compound |

| Oxazole | 1. Conversion of the iodo group to an amino or hydroxyl group. 2. Functionalization of the adjacent carbon. 3. Intramolecular cyclization. |

| Pyrimidine | 1. Transformation of the dihydrofuran ring into a 1,3-dicarbonyl equivalent. 2. Condensation with urea or thiourea. |

| Thiazole | 1. Conversion of the iodo group to a thiol. 2. Reaction with an α-haloketone followed by cyclization. |

It is important to note that these are proposed applications based on general synthetic principles, and further research would be needed to validate these specific routes.

Strategies for Further Functional Group Diversification from the Iodine Handle

The carbon-iodine bond in this compound is the linchpin for a multitude of functional group interconversions. This reactivity allows for the strategic introduction of a wide range of substituents, paving the way for the synthesis of highly functionalized 2,3-dihydrofuran derivatives and their subsequent elaboration into more complex molecular targets. The primary strategies for this diversification can be broadly categorized into palladium-catalyzed cross-coupling reactions and the formation of organometallic intermediates followed by reaction with electrophiles.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-I bond in this compound makes it an excellent substrate for these transformations.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental for introducing alkynyl moieties onto the 2,3-dihydrofuran scaffold. The general reaction involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. While specific examples with this compound are not extensively documented in readily available literature, the established reliability of the Sonogashira reaction with vinyl iodides suggests its applicability.

Table 1: Representative Conditions for Sonogashira Coupling This table presents generalized conditions based on known Sonogashira reactions of similar substrates, as specific data for this compound is not widely reported.

| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) |

| Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N or Piperidine | THF or DMF | Room Temperature to 80 |

The Suzuki coupling reaction is a widely used method for the formation of carbon-carbon bonds by reacting an organoboron compound with an organic halide. This reaction is particularly useful for creating biaryl structures or for attaching alkyl or vinyl groups. The versatility and functional group tolerance of the Suzuki coupling make it a highly attractive method for the derivatization of this compound. Although direct examples are not prevalent in the searched literature, the reaction of arylboronic acids with vinyl iodides is a well-established transformation.

Table 2: Illustrative Conditions for Suzuki Coupling This table outlines general conditions for Suzuki coupling based on established protocols for related vinyl iodides.

| Boronic Acid/Ester | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| R-B(OH)₂ or R-B(OR')₂ | Pd(OAc)₂ or Pd₂(dba)₃ | PPh₃, SPhos, XPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, DMF | 80 - 120 |

The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. It provides a reliable method for introducing alkyl, vinyl, aryl, and alkynyl groups at the 4-position of the 2,3-dihydrofuran ring.

Table 3: General Parameters for Stille Coupling This table provides typical conditions for Stille coupling reactions involving substrates analogous to this compound.

| Organostannane | Palladium Catalyst | Ligand | Additive | Solvent | Temperature (°C) |

| R-Sn(Bu)₃ | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | PPh₃ or AsPh₃ | LiCl | THF, Toluene, DMF | 50 - 100 |

The Negishi coupling utilizes an organozinc reagent to couple with an organic halide in the presence of a palladium or nickel catalyst. This reaction is highly effective for the formation of carbon-carbon bonds, including sp³-sp², sp²-sp², and sp²-sp couplings. The preparation of an organozinc reagent from this compound or the use of a pre-formed organozinc species would allow for the introduction of a diverse range of organic fragments.

Table 4: Typical Conditions for Negishi Coupling This table summarizes general conditions applicable to Negishi coupling reactions of vinyl iodides.

| Organozinc Reagent | Catalyst | Solvent | Temperature (°C) |

| R-ZnX | Pd(PPh₃)₄ or Ni(acac)₂ | THF, DMF | Room Temperature to 80 |

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. Research has demonstrated the successful Heck arylation of the parent 2,3-dihydrofuran, indicating that this compound would likely be a reactive partner in similar transformations, allowing for the introduction of vinyl substituents. For instance, the Heck arylation of 2,3-dihydrofuran with iodobenzene (B50100) has been shown to yield 2-phenyl-2,3-dihydrofuran (B8783652) as a major product. researchgate.net

Table 5: Exemplary Conditions for Heck Coupling of 2,3-Dihydrofuran

| Aryl Halide | Palladium Precursor | Ligand/Additive | Base | Solvent | Yield (%) | Reference |

| Iodobenzene | Pd₂(dba)₃ | [BA][L-PRO] | K₂CO₃ | DMF | up to 59.2 | researchgate.net |

| Iodobenzene | PdCl₂(PPh₃)₂ | [NBu₄][L-LAC] | NaOAc | DMF | up to 59.2 | researchgate.net |